molecular formula C32H21N3O2S B455116 N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE

N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B455116
M. Wt: 511.6g/mol
InChI Key: VTRQABICZQIXFU-UHFFFAOYSA-N
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Description

N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the biphenyl and thiophene rings, followed by their functionalization and coupling with the quinoline and furan moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone, while reduction of the cyano group can yield an amine .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions between the compound and its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{[1,1'-BIPHENYL]-4-YL}-3-CYANOTHIOPHEN-2-YL)-2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXAMIDE include other quinoline derivatives, biphenyl compounds, and thiophene-containing molecules[4][4].

Uniqueness

What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer specific properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets[4][4].

Properties

Molecular Formula

C32H21N3O2S

Molecular Weight

511.6g/mol

IUPAC Name

N-[3-cyano-4-(4-phenylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C32H21N3O2S/c1-20-11-16-30(37-20)29-17-25(24-9-5-6-10-28(24)34-29)31(36)35-32-26(18-33)27(19-38-32)23-14-12-22(13-15-23)21-7-3-2-4-8-21/h2-17,19H,1H3,(H,35,36)

InChI Key

VTRQABICZQIXFU-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6)C#N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6)C#N

Origin of Product

United States

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